BenchChemオンラインストアへようこそ!

5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Physicochemical properties Lead optimization

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-94-5), also designated 5-bromo-3-methyl-7-azaindole, is a disubstituted 7-azaindole heterocycle bearing a bromine atom at position 5 and a methyl group at position 3 on the fused pyrrolo[2,3-b]pyridine core. With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, this compound serves exclusively as a synthetic intermediate and building block in medicinal chemistry programs, particularly for constructing kinase inhibitor libraries and protein degrader (PROTAC) candidates.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1111637-94-5
Cat. No. B1519631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1111637-94-5
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
InChIKeyKFXLHKPTNMYOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-94-5): Core Scaffold Identity and Procurement Relevance


5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-94-5), also designated 5-bromo-3-methyl-7-azaindole, is a disubstituted 7-azaindole heterocycle bearing a bromine atom at position 5 and a methyl group at position 3 on the fused pyrrolo[2,3-b]pyridine core [1]. With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, this compound serves exclusively as a synthetic intermediate and building block in medicinal chemistry programs, particularly for constructing kinase inhibitor libraries and protein degrader (PROTAC) candidates [2]. Its reported computed physicochemical parameters include an XLogP3 of 2.4 (PubChem) or a measured LogP of 3.31 (Chemsrc), a polar surface area (PSA) of 28.68 Ų, and a density of 1.7 ± 0.1 g/cm³ [1]. The compound is commercially available from multiple suppliers at purities of 95–98% (HPLC), with production capability at kilogram scale [3].

Why 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Interchanged with Other 5-Halo-3-methyl-7-azaindoles


Within the 3-methyl-7-azaindole series, the identity of the 5-position halogen dictates three non-interchangeable properties that directly impact synthetic route design, downstream product profiles, and procurement decisions: (i) lipophilicity (LogP), (ii) cross-coupling reactivity, and (iii) molecular weight of the final compound. Published data show that the bromo analog has a measured LogP of 3.31, whereas the chloro analog has a LogP of 2.52—a ΔLogP of approximately 0.8 units that meaningfully alters the lipophilic ligand efficiency (LLE) of any elaborated kinase inhibitor . Furthermore, the C–Br bond exhibits a distinct reactivity window in palladium-catalyzed Suzuki-Miyaura couplings compared to C–Cl (requires harsher conditions, lower yields with electron-rich boronic acids) and C–I (higher cost, greater susceptibility to homocoupling and protodehalogenation side reactions), making the bromo intermediate the empirically preferred balance of reactivity and stability for iterative cross-coupling sequences [1]. Simply substituting the 5-chloro or 5-fluoro analog into an established synthetic protocol validated on the 5-bromo scaffold will, in the general case, require re-optimization of catalyst, ligand, base, solvent, and temperature parameters—introducing procurement risk and timeline uncertainty.

Quantitative Differentiation Evidence: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


LogP Differentiation: Bromo Analog Is 0.8 Log Units More Lipophilic Than the 5-Chloro Comparator

The measured octanol-water partition coefficient (LogP) for 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is 3.31, compared to 2.52 for the direct 5-chloro-3-methyl analog . This ΔLogP of +0.79 units indicates that the bromo compound is approximately 6-fold more lipophilic. For medicinal chemistry programs optimizing lipophilic ligand efficiency (LLE = pIC50 − LogP) or targeting intracellular kinase domains, this difference is substantial: incorporation of the bromo building block versus the chloro building block at an early stage will shift the LogP of the elaborated molecule by a comparable magnitude, potentially altering cellular permeability, aqueous solubility, and off-target binding profiles [1]. The 5-fluoro analog (MW 150.15) is expected to be still less lipophilic, while the 5-iodo analog (MW 258.06) would be more lipophilic; however, the bromo variant occupies the central position in both the lipophilicity and reactivity spectra, making it the most versatile single starting material for parallel library synthesis [1].

Lipophilicity Physicochemical properties Lead optimization

Molecular Weight Differentiation: 211 vs. 167 Da Dictates Fragment-Based Screening and Downstream PK Properties

The target compound has a molecular weight (MW) of 211.06 g/mol, compared to 166.61 g/mol for 5-chloro-3-methyl, 150.15 g/mol for 5-fluoro-3-methyl, and 258.06 g/mol for 5-iodo-3-methyl analogs [1]. The bromine atom contributes a mass increment of approximately 45 Da over chlorine and 61 Da over fluorine, while iodine adds an additional 47 Da beyond bromine. In fragment-based drug discovery (FBDD), where rule-of-three compliance (MW ≤ 300) is critical, the bromo compound at 211 Da remains comfortably within fragment space while providing a heavier halogen for X-ray crystallographic phasing (anomalous scattering from Br is significantly stronger than Cl and can serve as a selenium/methionine substitute for experimental phasing) [2]. In the context of final drug candidates, the choice of building block halogen adds to the molecular weight budget: the bromo variant sits at an intermediate position that balances synthetic handle utility against final compound size.

Molecular weight Fragment-based drug discovery Pharmacokinetics

Patent-Cited Synthetic Intermediate: Documented Use in Pfizer Raf Kinase Inhibitor Program (WO 2009/016460 A2)

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is explicitly cited as a synthetic intermediate in Pfizer Inc.'s patent WO 2009/016460 A2, which describes pyrazole compounds as Raf kinase inhibitors for oncology applications [1]. The patent discloses this specific compound at page 68 of the published application as part of a synthetic sequence yielding potent Raf inhibitors. This patent citation establishes that the exact substitution pattern—5-bromo plus 3-methyl—has been selected and validated by a major pharmaceutical company in a drug discovery program targeting a clinically relevant kinase, providing procurement-grade evidence that this specific building block, rather than a generic 7-azaindole, has documented utility in a therapeutic development context. By contrast, no equivalent patent citation was identified for the 5-chloro-3-methyl or 5-fluoro-3-methyl analogs in the public search results, suggesting that the bromo-methyl substitution pattern is the preferred configuration for this class of kinase inhibitor programs.

Patent intermediate Raf kinase Synthetic route validation

Protein Degrader Building Block Designation: Validated Utility in PROTAC and Targeted Protein Degradation Chemistry

Multiple commercial suppliers classify 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine under the product family 'Protein Degrader Building Blocks,' a designation reserved for scaffolds empirically employed in the construction of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. This classification implies that the compound's specific geometry—a 7-azaindole core with a C5 bromide handle for linker attachment and a C3 methyl group for modulating target protein binding—has been validated in degradation-focused medicinal chemistry campaigns. The 3-methyl substitution is particularly significant for PROTAC design: it occupies the pocket space vacated by the absent substituent, potentially influencing ternary complex formation cooperativity, whereas the unsubstituted 5-bromo-7-azaindole (CAS 183208-35-7, MW 197.03) lacks this steric and electronic feature. Neither the 5-chloro-3-methyl nor the 5-fluoro-3-methyl analogs appear with the same 'Protein Degrader' categorization from the suppliers examined, indicating that the bromo-methyl combination is preferentially stocked for this application [2].

PROTAC Targeted protein degradation Bifunctional degrader

Regioselective Functionalization Control: The C3 Methyl Group Blocks Electrophilic Substitution, Enforcing Specific C5 Derivatization

The presence of the 3-methyl substituent on the pyrrole ring of the 7-azaindole core exerts a critical directing effect: it occupies the most electrophilically reactive position of the heterocycle, thereby preventing undesired substitution at C3 and directing all subsequent electrophilic functionalization (e.g., halogenation, nitration, Mannich reactions) to alternative positions [1]. This contrasts with 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7), which lacks the 3-methyl group and is susceptible to competing 3-iodination when treated with N-iodosuccinimide (NIS), as explicitly documented in the synthetic procedures for 3,5-disubstituted-7-azaindoles [2]. In the 3-methyl analog, this side reaction is blocked, enabling cleaner conversion to the desired 5-functionalized product and reducing the need for chromatographic purification of regioisomeric mixtures. For a procurement scientist, this translates to a building block that delivers higher synthetic efficiency (fewer byproducts, simpler workup) compared to the des-methyl analog when the synthetic plan requires exclusive C5 modification.

Regioselectivity Electrophilic substitution Synthetic efficiency

ECHA Notified Classification: Documented Hazard Profile Facilitates Regulatory Compliance and Safe Handling Protocol Design

5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine carries a notified Classification, Labelling and Packaging (CLP) entry in the European Chemicals Agency (ECHA) C&L Inventory under EC/List number 820-385-6 [1]. The notified classification includes Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Damage Category 1 (H318: causes serious eye damage), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation). This official hazard classification, established through a joint entry with one notifier, provides a defined regulatory baseline for procurement, shipping, storage, and laboratory handling. In contrast, the 5-chloro-3-methyl, 5-fluoro-3-methyl, and 5-iodo-3-methyl analogs do not appear to have comparably complete ECHA notified classifications in the public search results, meaning that importing laboratories must either rely on supplier safety data sheets of variable quality or conduct de novo hazard assessments—adding administrative burden and delay.

Safety Regulatory compliance Hazard classification

Optimal Procurement and Application Scenarios for 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine


Kinase Inhibitor Library Synthesis Requiring Balanced Lipophilicity and Suzuki Coupling Reactivity

When a medicinal chemistry program requires the parallel synthesis of a 3,5-disubstituted-7-azaindole kinase inhibitor library, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine provides the optimal starting scaffold. The C5 bromine undergoes efficient Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, while the C3 methyl group pre-occupies the electrophilically active pyrrole position, preventing undesired side reactions [1]. The compound's LogP of 3.31 positions elaborated inhibitors in a lipophilicity range suitable for oral bioavailability, whereas the 5-chloro analog (LogP 2.52) may yield final compounds with insufficient membrane permeability for certain intracellular kinase targets [2]. This application is supported by the compound's documented use as a synthetic intermediate in Pfizer's Raf inhibitor patent WO 2009/016460 A2 [3].

PROTAC and Molecular Glue Degrader Construction Requiring a 7-Azaindole E3 Ligase Binding Moiety

For targeted protein degradation (TPD) programs, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key building block for constructing the target-protein-recruiting moiety of bifunctional degraders. The bromine at C5 provides a synthetic handle for attaching polyethylene glycol (PEG) or alkyl linkers via cross-coupling, while the 3-methyl substituent contributes steric bulk that can modulate ternary complex formation cooperativity—a critical determinant of degradation efficiency (Dmax and DC50) [1]. Commercial suppliers explicitly stock this compound under the 'Protein Degrader Building Blocks' category, reflecting validated demand from TPD research groups [2]. The compound's molecular weight of 211 Da keeps the final degrader within rule-of-five space after linker and E3 ligase ligand conjugation.

X-Ray Crystallographic Fragment Screening Leveraging Bromine Anomalous Scattering for Experimental Phasing

The bromine atom at position 5 provides a strong anomalous scattering signal (f'' ≈ 0.7 electrons at Cu Kα wavelength) suitable for experimental phasing of protein-ligand co-crystal structures by single-wavelength anomalous diffraction (SAD). At 211 Da, the compound remains within fragment library size limits (MW ≤ 300) while offering a phasing marker that the 5-chloro (f'' ≈ 0.3 e⁻) and 5-fluoro (negligible anomalous signal) analogs cannot match [1]. This dual function—fragment-sized ligand plus phasing tag—is particularly valuable in structure-based drug design programs targeting kinases, where the 7-azaindole core is a privileged hinge-binding scaffold [2]. The 3-methyl group additionally occupies a hydrophobic pocket adjacent to the hinge region in many kinases, potentially enhancing binding affinity and crystal quality.

Regulatory-Compliant Scale-Up Where Pre-Established Hazard Classification Accelerates Process Development

For contract research organizations (CROs) and pharmaceutical development teams scaling up synthetic routes from milligram to kilogram quantities, the availability of an ECHA-notified hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) provides an immediate regulatory starting point for process safety evaluations, occupational exposure banding, and waste disposal protocols [1]. This pre-existing classification eliminates the 4–8 week timeline typically required for de novo hazard assessment of novel intermediates and is particularly valuable when the synthetic sequence must be transferred between sites operating under different national chemical regulations. The compound's commercial availability at 98% purity in kilogram quantities from multiple vendors further supports process chemistry scale-up without the delays associated with custom synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.